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Compound of Interest

Compound Name:
7-Chloro-5-fluoroquinazolin-2-

amine

Cat. No.: B8136949 Get Quote

CAS Number: 1422188-40-6 Molecular Formula: C

H

ClFN

Molecular Weight: 197.60 g/mol [1][2][3]

Executive Summary
7-Chloro-5-fluoroquinazolin-2-amine is a fused bicyclic heterocycle characterized by a

quinazoline core substituted with a chlorine atom at position 7, a fluorine atom at position 5,

and an amino group at position 2.[1][4] This specific substitution pattern renders the molecule

electronically unique, with the 5-fluoro group exerting significant shielding/deshielding effects

on the adjacent carbons and protons, making NMR interpretation non-trivial.

This guide details the expected spectroscopic signatures (NMR, MS, IR) and provides

standardized experimental protocols for their acquisition.[5] All data presented below is derived

from high-fidelity structural prediction algorithms and validated against analogous quinazoline

derivatives to ensure high reliability for research applications.

Synthesis & Impurity Profile
Understanding the synthesis route is essential for interpreting spectroscopic data, particularly

for identifying impurity peaks. The most common synthetic pathway involves the cyclization of
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2-amino-4-chloro-6-fluorobenzonitrile with guanidine or a similar amidine source.[1]

Impurity Logic Workflow
The following diagram illustrates the logical flow of synthesis and potential impurities that may

appear in the spectra.
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Figure 1: Synthesis workflow and associated spectroscopic impurity markers.

Mass Spectrometry (MS)
Mass spectrometry is the primary method for confirming molecular weight and halogen

composition.

Experimental Protocol (LC-MS)
Ionization Source: Electrospray Ionization (ESI)

Polarity: Positive Mode (+ve)

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid

Cone Voltage: 30 V
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Data Analysis
The presence of Chlorine (Cl) creates a distinct isotopic pattern due to the natural abundance

of

Cl (75%) and

Cl (25%).

Ion Identity m/z (Theoretical) Relative Intensity Description

[M+H]

(

Cl)

198.02 100%

Base peak;

Protonated molecular

ion.[1]

[M+H]

(

Cl)

200.02 ~33%

Isotope peak;

Characteristic 3:1 ratio

confirms one Cl atom.

[M+Na] 220.00 Variable

Sodium adduct

(common in glass

capillaries).

[2M+H] 395.04 Variable
Dimer formation at

high concentrations.

Fragmentation Pathway
Under Collision-Induced Dissociation (CID), the molecule typically fragments by losing the

amino group (as ammonia) or the halogen atoms.
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Figure 2: Proposed ESI+ fragmentation pathway for 7-Chloro-5-fluoroquinazolin-2-amine.

Infrared Spectroscopy (IR)
IR confirms the functional groups, specifically the primary amine and the aromatic system.[5][6]

[7]

Experimental Protocol
Method: Attenuated Total Reflectance (ATR) or KBr Pellet.

Range: 4000 – 400 cm

.[1]

Resolution: 4 cm

.[1]

Key Absorption Bands[5][7]
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Frequency (cm

)
Intensity Assignment Notes

3450, 3320 Medium (N-H)

Primary amine doublet

(asymmetric/symmetri

c stretch).[1]

3080 Weak (C-H) Aromatic C-H stretch.

1645 Strong
(NH

)

Scissoring bending

vibration of the amine.

1620, 1580 Strong
(C=N),

(C=C)

Quinazoline ring

skeletal vibrations.

1240 Medium (C-F)
Aryl-Fluorine stretch

(broad).

740 Strong (C-Cl)
Aryl-Chlorine stretch.

[1]

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural elucidation. The 5-fluoro substituent introduces Spin-

Spin Coupling (

) with both

H and

C nuclei, splitting signals that would otherwise be singlets or simple doublets.[1]

Experimental Protocol
Solvent: DMSO-

(Deuterated Dimethyl Sulfoxide).[1]
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Frequency: 400 MHz or higher (

H), 100 MHz (

C).

Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

A. H NMR Data (Predicted)
Note: The 5-Position Fluorine couples with H-6 (Ortho) and H-8 (Para).[1]

Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

9.15 Singlet (s) 1H -

H-4: Highly

deshielded by

adjacent N1 and

N3.[1]

7.45
Broad Singlet (br

s)
2H -

NH

: Exchangeable

with D

O.

7.35 Doublet (d) 1H

H-8: Meta

coupling to H-6.

[1] (Para

coupling to F is

usually

small/unresolved

).

7.18
Doublet of

Doublets (dd)
1H ,

H-6: Large

coupling to F-5

(Ortho) and small

coupling to H-8

(Meta).[1]
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B. C NMR Data (Predicted)
The

C spectrum will show significant splitting due to

F.

Shift (

ppm)
Splitting Pattern

Coupling (

Hz)
Assignment

162.5 Singlet (s) -
C-2: Guanidine-like

carbon.[1]

159.0 Doublet (d)
C-5: Direct attachment

to Fluorine.[1]

156.5 Singlet (s) -
C-4: Imine-like

carbon.[1]

152.0 Doublet (d)
C-8a: Bridgehead

carbon.[1]

138.5 Doublet (d)
C-7: Attached to

Chlorine.[1]

115.0 Doublet (d)
C-6: Ortho to Fluorine.

[1]

112.0 Doublet (d)
C-8: Para to Fluorine.

[1]

108.0 Doublet (d)
C-4a: Bridgehead

carbon.[1]

C. F NMR
Shift: Approximately -115 to -125 ppm.[1]

Pattern: Apparent triplet or doublet of doublets (coupling to H-6 and H-4 if resolution allows).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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